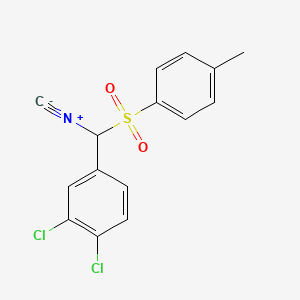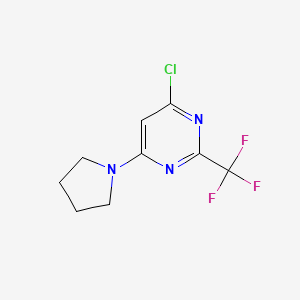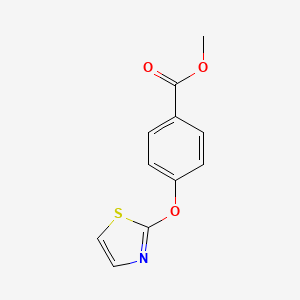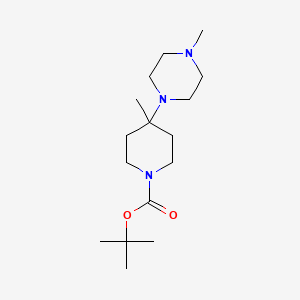![molecular formula C22H15N3 B1393199 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole CAS No. 1251503-35-1](/img/structure/B1393199.png)
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is a heterocyclic compound with the molecular formula C22H15N3 . It is part of the semiconductor product group .
Molecular Structure Analysis
The IUPAC name of this compound is 8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole . The SMILES representation is C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 .Physical And Chemical Properties Analysis
The molecular weight of “8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is 321.4 g/mol .Aplicaciones Científicas De Investigación
Optoelectronic Properties
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole derivatives have been studied for their thermal, electrochemical, photophysical, and optoelectronic properties. For example, a study by Zhang et al. (2016) investigated δ-carboline derivatives, including a similar compound, demonstrating their use as bipolar hosts for blue phosphorescent organic light-emitting diodes (OLEDs). These materials exhibited good hole- and electron-transporting properties, making them suitable for high-efficiency OLEDs with reduced driving voltage (Zhang et al., 2016).
Antitumor Properties
Further research has been conducted on derivatives of 5H-pyrido[4,3-b]indoles, revealing their potential antitumor properties. Nguyen et al. (1992) synthesized new 1-amino-substituted derivatives and evaluated their antitumor properties, noting the influence of different substituents on biological activity (Nguyen et al., 1992).
Chemical Reactions and DNA Modification
The compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a close derivative, has been studied for its mutagenic properties and its reaction with DNA. Hashimoto et al. (1980) identified an active metabolite formed by rat liver microsomes that bound to DNA (Hashimoto et al., 1980).
Propiedades
IUPAC Name |
8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(19-8-3-4-12-23-19)16(6-1)15-10-11-20-18(14-15)22-21(25-20)9-5-13-24-22/h1-14,25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWGQBJRGUPAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

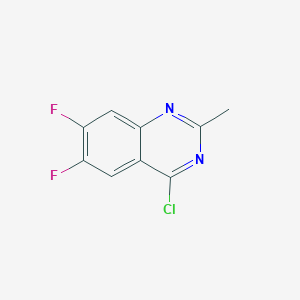
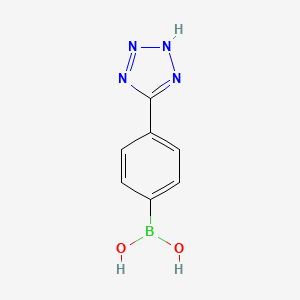
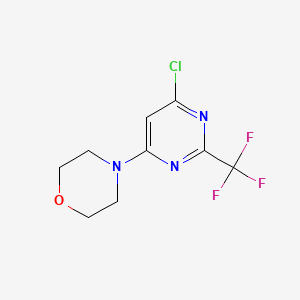
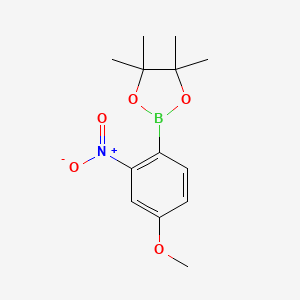
![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)
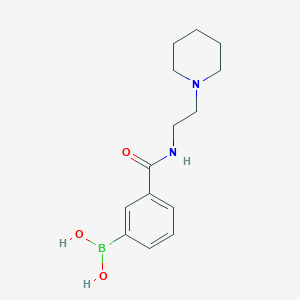
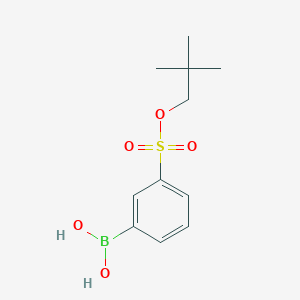
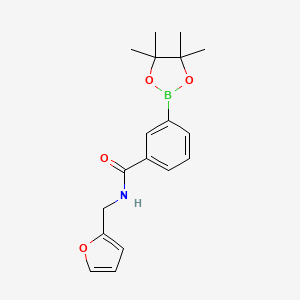
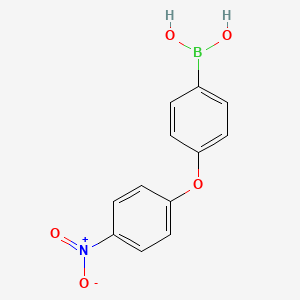
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
